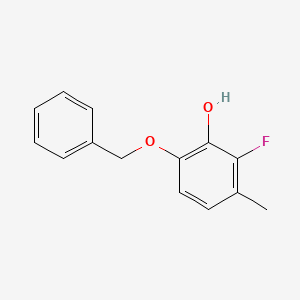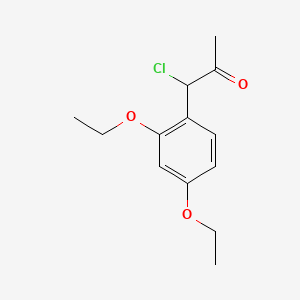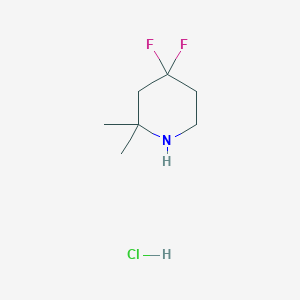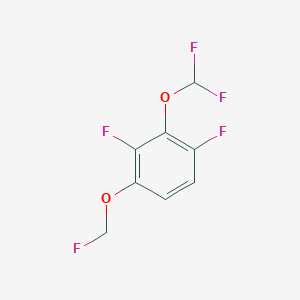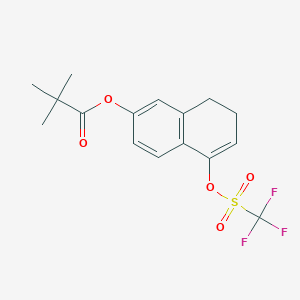
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate is a chemical compound that features a trifluoromethyl group, a sulfonyl group, and a pivalate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific reaction conditions . The reaction conditions often involve the use of a catalyst, such as a palladium or copper catalyst, and may require specific solvents and temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Aplicaciones Científicas De Investigación
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to specific targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Aprepitant: An antiemetic used to prevent chemotherapy-induced nausea and vomiting, also containing a trifluoromethyl group.
Uniqueness
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate is unique due to its combination of a trifluoromethyl group, a sulfonyl group, and a pivalate ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H17F3O5S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[5-(trifluoromethylsulfonyloxy)-7,8-dihydronaphthalen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H17F3O5S/c1-15(2,3)14(20)23-11-7-8-12-10(9-11)5-4-6-13(12)24-25(21,22)16(17,18)19/h6-9H,4-5H2,1-3H3 |
Clave InChI |
YZXIWTMRPLBZEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


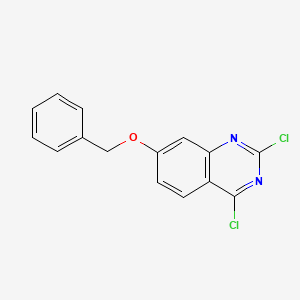
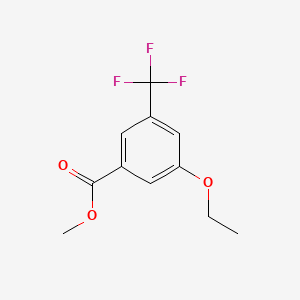
![(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
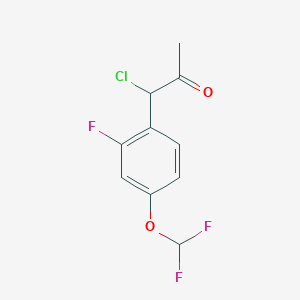
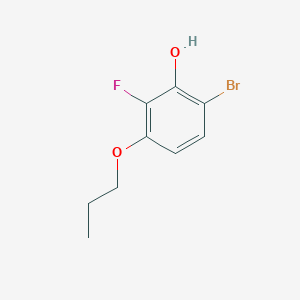
![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)
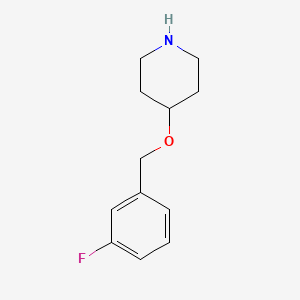
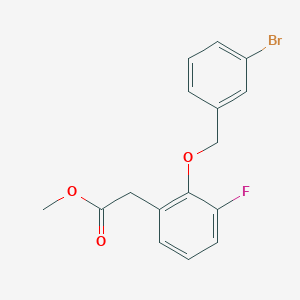
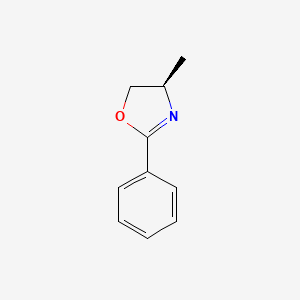
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
